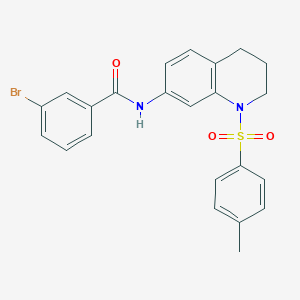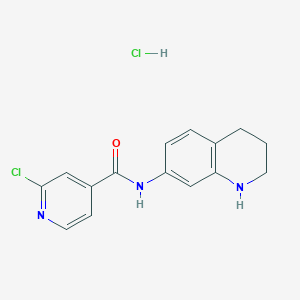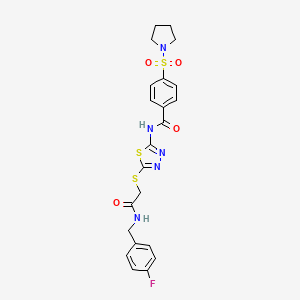![molecular formula C14H26N2O2 B2562454 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2415533-82-1](/img/structure/B2562454.png)
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a chemical compound with the molecular formula C12H23NO2. It is characterized by the presence of a pyrrolidine ring, an oxane ring, and a propanamide group.
準備方法
The synthesis of 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 1-(oxan-4-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反応の分析
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
科学的研究の応用
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the design of drugs targeting the central nervous system.
Materials Science: This compound is explored for its potential use in the synthesis of polymers and other advanced materials due to its unique structural features.
Biological Studies: It serves as a model compound in studies investigating the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the oxane ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation .
類似化合物との比較
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can be compared with other similar compounds, such as:
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide: This compound has a butanamide group instead of a propanamide group, which can affect its chemical reactivity and biological activity.
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide: The acetamide derivative has different physicochemical properties and may exhibit distinct biological effects.
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pentanamide: This compound has a pentanamide group, which can influence its solubility and interaction with biological targets.
特性
IUPAC Name |
2,2-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDKINIXZOESPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol](/img/structure/B2562372.png)

methanone](/img/structure/B2562378.png)

![9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2562381.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)
![methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate](/img/structure/B2562384.png)
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)






